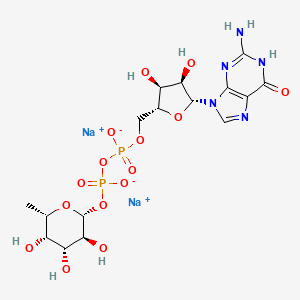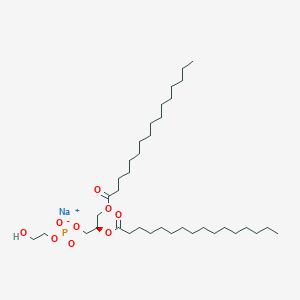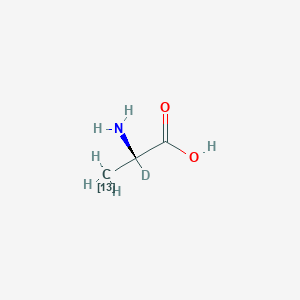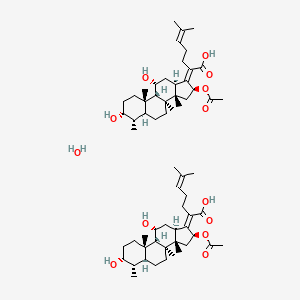
Fluazinam-2,6-diamino
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluazinam-2,6-diamino is a fungicide that is widely used in agriculture to control various fungal diseases. It belongs to the group of phenylamides and has a broad spectrum of activity against many plant pathogens. Fluazinam-2,6-diamino has been extensively studied for its mode of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
The mechanism of action of Fluazinam-2,6-diamino is not fully understood, but it is believed to disrupt the energy metabolism of fungi by inhibiting mitochondrial respiration. This leads to a decrease in ATP production, which ultimately results in the death of the fungal cells. Fluazinam-2,6-diamino also has activity against fungal cell walls, which may contribute to its efficacy against certain pathogens.
Biochemical and Physiological Effects:
Fluazinam-2,6-diamino has been shown to have a number of biochemical and physiological effects on plants and fungi. It can induce the production of reactive oxygen species (ROS) in plant cells, which can trigger a variety of cellular responses. Additionally, Fluazinam-2,6-diamino has been shown to affect the expression of genes involved in plant defense and stress responses.
実験室実験の利点と制限
The advantages of using Fluazinam-2,6-diamino in lab experiments include its broad spectrum of activity against many fungal pathogens, its ability to disrupt fungal energy metabolism, and its potential to induce cellular responses in plants. However, there are also limitations to its use, including potential toxicity to non-target organisms and the need for careful handling due to its potential health hazards.
将来の方向性
There are many potential future directions for research on Fluazinam-2,6-diamino. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its potential environmental impact. Additionally, further studies are needed to fully understand the mechanism of action of Fluazinam-2,6-diamino and its effects on plant and fungal physiology. Finally, there is a need for more research on the potential risks and benefits of using Fluazinam-2,6-diamino in agriculture and other applications.
合成法
The synthesis of Fluazinam-2,6-diamino involves the reaction of 2,6-diaminopyridine with 3,5-dichloroaniline in the presence of a catalyst. The resulting compound is then treated with a base to form the final product. The synthesis of Fluazinam-2,6-diamino is a complex process that requires careful attention to reaction conditions and purification methods.
科学的研究の応用
Fluazinam-2,6-diamino has many potential applications in scientific research. It has been shown to be effective against a wide range of fungal pathogens, making it a valuable tool for studying the mechanisms of fungal infection and disease. Additionally, Fluazinam-2,6-diamino has been used to study the role of fungi in plant-microbe interactions and the effects of fungal diseases on plant growth and development.
特性
IUPAC Name |
4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)benzene-1,2,3-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F6N4/c14-6-1-4(12(16,17)18)3-24-11(6)25-10-7(22)2-5(13(19,20)21)8(15)9(10)23/h1-3H,22-23H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSFNWUOCXDPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904091 |
Source


|
| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluazinam-2,6-diamino | |
CAS RN |
169327-82-6 |
Source


|
| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)


![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)
![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)

![2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid](/img/structure/B6595042.png)